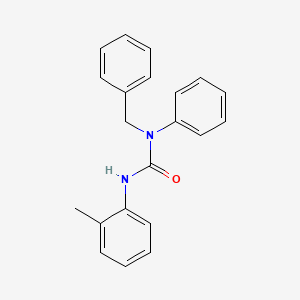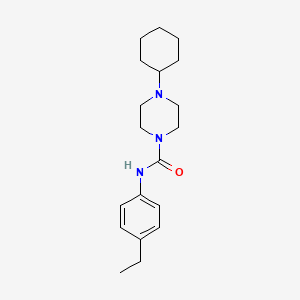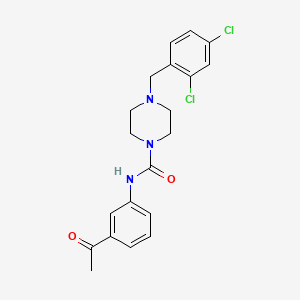
N-benzyl-N'-(2-methylphenyl)-N-phenylurea
Vue d'ensemble
Description
N-benzyl-N'-(2-methylphenyl)-N-phenylurea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and insecticide development. In cancer research, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In neuroprotection, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been found to protect neurons from oxidative stress and inflammation, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In insecticide development, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been shown to have potent insecticidal activity against various insect pests, making it a potential candidate for the development of new insecticides.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N'-(2-methylphenyl)-N-phenylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurons, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been found to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been found to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In neurons, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been shown to enhance synaptic plasticity and improve cognitive function. In insects, N-benzyl-N'-(2-methylphenyl)-N-phenylurea has been found to disrupt the nervous system and cause paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-(2-methylphenyl)-N-phenylurea has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration must be given to the dosage and administration of N-benzyl-N'-(2-methylphenyl)-N-phenylurea in lab experiments.
Orientations Futures
There are several future directions for N-benzyl-N'-(2-methylphenyl)-N-phenylurea research, including the development of new cancer therapies, neuroprotective agents, and insecticides. In cancer research, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N'-(2-methylphenyl)-N-phenylurea and to optimize its efficacy and safety for clinical use. In neuroprotection, N-benzyl-N'-(2-methylphenyl)-N-phenylurea could be further explored as a potential treatment for neurodegenerative diseases. In insecticide development, N-benzyl-N'-(2-methylphenyl)-N-phenylurea could be used as a lead compound for the development of new insecticides with improved efficacy and safety profiles.
Conclusion
In conclusion, N-benzyl-N'-(2-methylphenyl)-N-phenylurea is a chemical compound that has significant potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-benzyl-N'-(2-methylphenyl)-N-phenylurea and to develop new applications for this promising compound.
Propriétés
IUPAC Name |
1-benzyl-3-(2-methylphenyl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-17-10-8-9-15-20(17)22-21(24)23(19-13-6-3-7-14-19)16-18-11-4-2-5-12-18/h2-15H,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXAOFASKVXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4280667.png)
![3-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4280675.png)
![5-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B4280678.png)
![3-{[cis-2-hydroxycyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280688.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280706.png)
![5-bromo-N-(3-{N-[(1-methyl-1H-indol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4280712.png)
![N-(3-{N-[(2,8-dimethyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4280715.png)
![3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzaldehyde N-cyclohexylthiosemicarbazone](/img/structure/B4280716.png)


![5-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-2-thiophenecarbohydrazide](/img/structure/B4280758.png)
![2,2,3,3,4,4,4-heptafluoro-N-{4-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4280769.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4280776.png)